Dehydroandrographolide,(S)

Description

Significance and Research Context of Dehydroandrographolide (B1139154)

Dehydroandrographolide is a prominent member of the diterpenoid lactone class of compounds found in Andrographis paniculata. chula.ac.thphcogres.com It is recognized for a wide array of pharmacological effects, including anti-inflammatory, antiviral, and immunomodulatory properties. tandfonline.comchemfaces.com The compound's significance in research is underscored by its potential to modulate various biological pathways. For instance, it has been shown to inhibit the replication of the hepatitis B virus (HBV) and to play a role in mitigating acute lung injury by inactivating inducible nitric oxide synthase (iNOS). nih.govchemfaces.com

The scientific interest in Dehydroandrographolide also stems from its role as a scaffold for the synthesis of new derivatives with enhanced or novel therapeutic activities. gallmet.hu Researchers are actively exploring its structure-activity relationships to design more potent and selective agents for various diseases. chemfaces.comgallmet.hu This has led to the development of numerous derivatives with promising preclinical data. The versatility of its chemical structure makes it a valuable starting point for creating new pharmaceutical agents.

Overview of Diterpenoid Research Landscape

Diterpenoids are a large and structurally diverse class of natural products derived from four isoprene (B109036) units. researchgate.netnih.gov This class of compounds is a focal point in natural product research due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govmdpi.com The research landscape for diterpenoids is vast, encompassing their isolation from natural sources like plants and marine organisms, elucidation of their complex structures, and investigation into their biosynthetic pathways. researchgate.netmdpi.com

The study of diterpenoids is not only about discovering new compounds but also about understanding their mechanisms of action at a molecular level. frontiersin.org Many diterpenoids have been found to interact with specific cellular targets, influencing signaling pathways and physiological responses. frontiersin.orgfrontiersin.org This has made them valuable tools for chemical biology and has spurred efforts in their total synthesis and the creation of synthetic analogs to probe and modulate biological systems. The ongoing research into diterpenoids continues to reveal their potential as leads for the development of new drugs for a variety of human ailments. frontiersin.org

Interactive Data Table: Properties of Dehydroandrographolide

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₈O₄ | sigmaaldrich.com |

| Molecular Weight | 332.43 g/mol | sigmaaldrich.com |

| CAS Number | 134418-28-3 | sigmaaldrich.com |

| Biological Source | Andrographis paniculata | tandfonline.comsigmaaldrich.com |

| Form | Powder | sigmaaldrich.com |

| Storage Temperature | −20°C | sigmaaldrich.com |

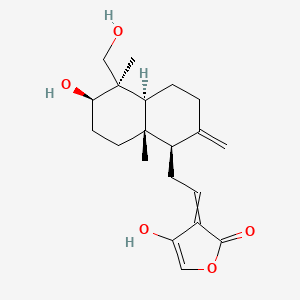

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H28O5 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyfuran-2-one |

InChI |

InChI=1S/C20H28O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,10,14,16-17,21-23H,1,4,6-9,11H2,2-3H3/t14-,16+,17-,19+,20+/m1/s1 |

InChI Key |

QQCLBMUOIGPCDE-XUMBOQAASA-N |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2CC=C3C(=COC3=O)O)(C)CO)O |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2CC=C3C(=COC3=O)O)(C)CO)O |

Origin of Product |

United States |

Isolation and Natural Occurrence of Dehydroandrographolide

Andrographis paniculata Nees as a Primary Source

Andrographis paniculata (Burm. f.) Nees, a member of the Acanthaceae family, stands out as the principal botanical source of Dehydroandrographolide (B1139154). This herbaceous plant is indigenous to India and Sri Lanka and is widely cultivated in Southern and Southeastern Asia. Various parts of the plant, including the leaves and aerial portions, have been found to contain a rich concentration of diterpenoids, with Dehydroandrographolide being one of the major constituents alongside andrographolide (B1667393) and neoandrographolide (B1678159).

The concentration of these compounds can fluctuate based on geographical location, the specific part of the plant utilized, the season of harvest, and the plant's growth stage. Research indicates that the highest concentrations of these bioactive compounds are often found in the leaves of the plant.

Table 1: Botanical Source of Dehydroandrographolide

| Plant Species | Family | Plant Part(s) Used | Key Bioactive Compounds |

| Andrographis paniculata Nees | Acanthaceae | Leaves, Aerial parts | Dehydroandrographolide, Andrographolide, Neoandrographolide |

Extraction Methodologies for Dehydroandrographolide

The extraction of Dehydroandrographolide from Andrographis paniculata involves various techniques aimed at efficiently separating the compound from the plant matrix. The choice of method and solvent significantly impacts the yield and purity of the final extract. Subsequent purification steps, such as column chromatography, are often employed to isolate Dehydroandrographolide from the crude extract.

Common extraction methodologies include conventional solvent extraction techniques like Soxhlet and maceration, as well as more modern methods such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE). The selection of solvent is crucial, with polar solvents like methanol (B129727) and ethanol (B145695) being frequently utilized due to their effectiveness in dissolving diterpenoid lactones.

Solvent Extraction: This is a widely used method where the dried and powdered plant material is treated with a suitable solvent. Methanol has been identified as a particularly effective solvent for extracting andrographolide and related compounds. undip.ac.id The process can be carried out at room temperature (maceration) or with the application of heat (reflux or Soxhlet extraction). For instance, Soxhlet extraction with methanol for an extended period has been a standard method. undip.ac.id The ratio of plant material to solvent is an important parameter, with an optimal ratio of 1:3.5 (w/v) of dried powder to methanol being reported for efficient extraction. viirj.org

Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to facilitate the release of bioactive compounds from the plant cells. It is often faster and more efficient than traditional methods. Studies on the extraction of related diterpenoids from A. paniculata have shown that UAE can significantly reduce extraction time. utm.my For example, a high yield of andrographolide was obtained in a much shorter time compared to conventional methods. utm.my

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process. Research has demonstrated the efficiency of MAE for extracting diterpenoids from A. paniculata. One optimization study found that using 85% ethanol as the solvent at a microwave power of 140 W yielded 4.336 ± 0.215 mg/g dry weight of 14-deoxy-11,12-didehydroandrographolide (B31429) (an alternative name for Dehydroandrographolide). researchgate.net

Purification: Following initial extraction, the crude extract, which contains a mixture of compounds, undergoes purification to isolate Dehydroandrographolide. A common method is column chromatography using silica (B1680970) gel. The crude extract is loaded onto the column, and a gradient of solvents, such as chloroform (B151607) and methanol, is used to separate the different components based on their polarity. researchtrend.net Further purification can be achieved through recrystallization to obtain the compound in a highly pure form.

Table 2: Comparison of Extraction Methodologies for Diterpenoids from Andrographis paniculata

| Extraction Method | Solvent(s) | Key Parameters | Reported Yield of Related Diterpenoids (e.g., Andrographolide) |

| Soxhlet Extraction | Methanol | 10,800 seconds extraction time | High yield of andrographolide, specific percentage not stated. undip.ac.id |

| Ultrasound-Assisted Extraction | 70% Ethanol | Shorter extraction time compared to conventional methods | 1.867% Andrographolide utm.my |

| Microwave-Assisted Extraction | 85% Ethanol | 140 W microwave power | 4.336 ± 0.215 mg/g DW of Dehydroandrographolide researchgate.net |

| Cold Maceration | Dichloromethane:Methanol (1:1) | Room temperature | Not specified |

Biosynthesis of Dehydroandrographolide

Genetic Mechanisms Regulating Dehydroandrographolide (B1139154) Biosynthesis

The genetic blueprint of Andrographis paniculata plays a pivotal role in the quantity of dehydroandrographolide it produces. Classical genetic studies have provided valuable insights into the inheritance patterns and gene actions controlling the biosynthesis of this and other related andrographolides.

Diallel Analysis and Intraspecific Hybridization Studies

Diallel analysis, a mating design involving all possible crosses among a group of parental lines, has been instrumental in dissecting the genetic control of dehydroandrographolide content. plos.orgnih.govresearchgate.net Research involving the analysis of F1 progenies from such crosses has consistently shown that intraspecific hybridization can significantly enhance the biosynthesis of andrographolides, including dehydroandrographolide. plos.orgnih.govresearchgate.net

Studies on Malaysian accessions of A. paniculata revealed that while there might be a low level of additive genetic variance for andrographolides, suggesting potential population bottlenecks, hybridization remains a potent strategy for increasing compound yields. plos.orgnih.gov The success of intraspecific hybridization is further supported by the observation of heterosis, or hybrid vigor, for dehydroandrographolide content, which was found to be high in some studies. plos.orgnih.govresearchgate.net However, the success of these crosses can be influenced by factors such as the timing of pollination and the developmental stage of the flower, with specific style lengths showing optimal receptivity. nih.govsemanticscholar.org

Non-Additive Gene Actions in Compound Enhancement

The enhancement of dehydroandrographolide content through hybridization is primarily attributed to non-additive gene actions. plos.orgnih.govresearchgate.net This implies that the interaction between alleles at the same or different loci, rather than the simple cumulative effect of individual genes, is the main driver of increased biosynthesis. The prevalence of non-additive gene action is further supported by the observation of high broad-sense heritability and low narrow-sense heritability for andrographolide (B1667393) content. plos.orgnih.gov This genetic scenario suggests that developing superior varieties through simple selection would be less effective than strategies like heterosis breeding and the production of hybrid seeds. plos.orgnih.govamazonaws.com

| Genetic Parameter | Finding for Dehydroandrographolide (or related andrographolides) | Implication for Breeding |

| Heterosis | High plos.orgnih.govresearchgate.net | Indicates significant potential for yield increase in hybrid offspring compared to parents. |

| Gene Action | Predominantly Non-Additive plos.orgnih.govresearchgate.netamazonaws.com | Suggests that interactions between genes (dominance, epistasis) are key to higher compound content. |

| Heritability | High Broad-Sense, Low Narrow-Sense plos.orgnih.gov | Confirms that a large portion of the variation is due to genetic factors, but simple selection for individual superior genes will be less effective. |

Enzymatic Pathways and Key Intermediates in Dehydroandrographolide Production

The biosynthesis of dehydroandrographolide is a complex process involving multiple enzymatic steps and key precursor molecules. It is a branch of the broader terpenoid biosynthesis pathway.

The journey to dehydroandrographolide begins with the universal precursors of all terpenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). mdpi.com These five-carbon units are synthesized through two distinct pathways within the plant cell: the mevalonic acid (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. mdpi.comresearchgate.netresearchgate.net

Role of Cytochrome P450 (CYP450) Genes

Cytochrome P450 (CYP450) enzymes are a superfamily of proteins that play a crucial role in the oxidation of various organic substances, including the biosynthesis of secondary metabolites like dehydroandrographolide. nih.govwikipedia.org These enzymes are essential for catalyzing key hydroxylation and other modification steps in the formation of the andrographolide skeleton. colab.ws The expression of specific CYP450 genes is often correlated with the accumulation of andrographolides. nih.gov For instance, the expression of genes like CYP71AV1 has been linked to terpenoid biosynthesis in other plants and highlights the importance of this enzyme class. frontiersin.org The regulation of these genes is complex and can be influenced by various transcription factors.

Farnesyl Pyrophosphate (FPP) Accumulation

A critical intermediate in the biosynthesis of dehydroandrographolide is Farnesyl Pyrophosphate (FPP). wikipedia.orgmdpi.com FPP is a 15-carbon molecule formed by the condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by FPP synthase (FPPS). mdpi.com FPP stands at a crucial branch point in the terpenoid pathway. It can be a precursor for sesquiterpenes, or it can be further elongated to form geranylgeranyl pyrophosphate (GGPP), the precursor for diterpenes like dehydroandrographolide. nih.govwikipedia.org Studies have shown that under certain conditions, such as specific nitrogen sources, the accumulation of FPP is prominent, which can influence the subsequent production of diterpenoid lactones. researchgate.netresearchgate.netdntb.gov.uascilit.com The regulation of enzymes like FPPS is therefore a key factor in determining the flow of precursors towards dehydroandrographolide synthesis. mdpi.com

| Enzyme/Intermediate | Role in Dehydroandrographolide Biosynthesis |

| Cytochrome P450 (CYP450) enzymes | Catalyze crucial oxidation and hydroxylation steps in the formation of the andrographolide skeleton. nih.govwikipedia.orgcolab.ws |

| Farnesyl Pyrophosphate (FPP) | A key 15-carbon intermediate that serves as a precursor for the diterpenoid backbone of dehydroandrographolide. wikipedia.orgmdpi.com |

Environmental and Hormonal Factors Influencing Dehydroandrographolide Biosynthesis

The production of dehydroandrographolide is not solely determined by genetics and enzymatic machinery; it is also significantly influenced by external environmental cues and internal hormonal signals. These factors can modulate the expression of biosynthetic genes and the activity of enzymes, thereby affecting the final concentration of the compound in the plant.

Environmental stressors can trigger changes in the plant's secondary metabolism. mdpi.comnih.gov For example, soil salinity has been observed to affect the accumulation of andrographolides in A. paniculata. nih.gov Furthermore, the availability of essential nutrients, such as nitrogen and sulfur, can reprogram the plant's metabolic pathways, leading to altered levels of diterpenoid lactones. researchgate.net

Hormones, acting as chemical messengers, play a vital role in regulating plant growth, development, and response to the environment. researchgate.netia.gov.tw The biosynthesis of terpenoids, including dehydroandrographolide, is known to be influenced by plant hormones. For instance, jasmonates have been used to elicit the production of andrographolides in cell suspension cultures. researchgate.net The intricate interplay between environmental factors and hormonal signaling pathways ultimately fine-tunes the biosynthesis of dehydroandrographolide, allowing the plant to adapt to its surroundings while producing these valuable compounds.

| Factor | Influence on Dehydroandrographolide Biosynthesis |

| Soil Salinity | Can alter the accumulation of andrographolides. nih.gov |

| Nutrient Availability (Nitrogen, Sulfur) | Can reprogram metabolic pathways, affecting diterpenoid lactone levels. researchgate.net |

| Plant Hormones (e.g., Jasmonates) | Can elicit and regulate the production of andrographolides. researchgate.net |

Nitrogen Source Regimes

Nitrogen (N) is a critical nutrient that plays a fundamental role in plant development and metabolic processes, including the synthesis of secondary metabolites. mdpi.com The form of nitrogen available to the plant can significantly reprogram its carbon and nitrogen metabolism, thereby affecting the production of diterpenoid lactones like dehydroandrographolide. mdpi.comnih.gov

Studies have investigated the effects of different nitrogen sources—specifically nitrate (B79036) (NN), ammonium (B1175870) (AN), urea (B33335) (UN), and glycine (B1666218) (GN)—on the biosynthesis of active compounds in A. paniculata. mdpi.comresearchgate.net Research indicates that, compared to nitrate, other nitrogen forms such as ammonium and glycine can enhance the accumulation of dehydroandrographolide. mdpi.com One study found that while ammonium and glycine sources raised the levels of dehydroandrographolide, urea did not produce the same effect when compared to the nitrate control. mdpi.comresearchgate.net

The mechanism behind this differential effect involves a metabolic shift. The application of ammonium, urea, and glycine has been shown to reduce the flow of carbohydrates from glycolysis into the tricarboxylic acid (TCA) cycle and subsequent nitrogen assimilation. mdpi.comnih.gov This metabolic reprogramming attenuates the competition for carbon skeletons between primary nitrogen assimilation and secondary metabolite synthesis, favoring the production of diterpenoids. mdpi.comnih.gov These nitrogen sources were also found to increase the levels of certain endogenous phytohormones, such as ethylene (B1197577) and salicylic (B10762653) acid, suggesting a complex regulatory network. mdpi.comresearchgate.net

The concentration of nitrogen is also a determining factor. The biosynthesis of andrographolide compounds (AGCs), including dehydroandrographolide, is limited by enzyme abundance under low nitrogen conditions. nih.govfrontiersin.org Conversely, under high nitrogen concentrations, the increased competition for carbon skeletons by nitrogen assimilation pathways constrains the synthesis of these compounds. nih.govfrontiersin.org Optimal accumulation has been observed when the leaf nitrogen concentration is approximately 25 mg·g⁻¹. nih.govfrontiersin.org

Table 1: Effect of Different Nitrogen Sources on the Biosynthesis of Diterpenoid Lactones in A. paniculata

| Nitrogen Source | Effect on Dehydroandrographolide Level (Compared to Nitrate) | Effect on Related Diterpenoids (Compared to Nitrate) |

| Ammonium (AN) | Increased | Increased levels of 14-deoxyandrographolide (B149799) and andrographolide; slightly decreased neoandrographolide (B1678159). mdpi.com |

| Urea (UN) | No significant increase/decrease | Increased levels of 14-deoxyandrographolide and andrographolide. mdpi.com |

| Glycine (GN) | Increased | Increased levels of 14-deoxyandrographolide and andrographolide. mdpi.com |

Phytohormonal Modulation (e.g., Jasmonic Acid, Salicylic Acid, Abscisic Acid, Ethylene)

Phytohormones are signaling molecules that regulate a vast array of processes in plant growth, development, and response to stress. mdpi.comnih.govfrontiersin.org Their application, either exogenously or through the stimulation of endogenous production, has been identified as a key strategy for modulating the biosynthesis of secondary metabolites, including dehydroandrographolide. nih.govfrontiersin.orgmdpi.com

Jasmonic Acid (JA)

Jasmonic acid and its methyl ester, methyl jasmonate (MeJA), are well-established elicitors in plant defense and secondary metabolism. jabonline.inejmanager.com In cell suspension cultures of A. paniculata, JA has demonstrated a significant positive effect on the production of andrographolide. jabonline.inejmanager.com Research has shown that JA can lead to a 3-fold increase in andrographolide content compared to controls. jabonline.in In another study, the application of 5 µM MeJA resulted in a 5.25-fold greater andrographolide content after 24 hours of treatment. nih.gov This enhancement is correlated with the induced transcription of genes in the biosynthetic pathways. nih.gov A synergistic effect has also been observed, where a combination of jasmonic acid and salicylic acid (75 + 75 μM) led to a 3.8-fold increase in andrographolide content. jabonline.inejmanager.com

Salicylic Acid (SA)

Salicylic acid is another crucial phytohormone involved in plant defense signaling. jabonline.in Its role in modulating diterpenoid lactone biosynthesis has been confirmed in several studies. In cell suspension cultures, SA application increased andrographolide content, although in some experiments its individual effect was less pronounced than that of jasmonic acid. jabonline.inejmanager.com For instance, the highest concentration of SA tested (100 μM) resulted in a 0.18-fold increase over the control. jabonline.in However, the endogenous levels of salicylic acid are also significant. The use of certain nitrogen sources (ammonium, urea, and glycine) that promote andrographolide synthesis was also found to increase endogenous SA levels, indicating its role as a signaling molecule in the nitrogen-mediated metabolic regulation. mdpi.comnih.gov

Abscisic Acid (ABA)

Abscisic acid is a plant hormone central to regulating responses to abiotic stress and various aspects of plant development. plos.orgmdpi.com Its involvement in secondary metabolite production is well-documented. nih.govfrontiersin.org Research has pointed to a positive regulatory role for ABA in the biosynthesis of andrographolide. nih.gov The modulation of ABA levels, therefore, presents a potential pathway for influencing the accumulation of dehydroandrographolide and related compounds in A. paniculata. nih.govmdpi.com

Ethylene

Ethylene, a gaseous phytohormone, regulates numerous developmental processes and stress responses. nih.govfloralife.com Its involvement in the biosynthesis of andrographolide compounds has been linked to nitrogen source signaling. mdpi.comnih.gov Studies have shown that nitrogen sources like ammonium and organic nitrogen, which enhance diterpenoid lactone production, also induce the synthesis of ethylene precursors and upregulate the expression of key genes in the ethylene signaling pathway, such as ACO and EIN3. nih.gov This suggests that ethylene is an active component in the complex signaling network that mediates the N-source-regulated biosynthesis of dehydroandrographolide. mdpi.comnih.gov

Table 2: Summary of Phytohormonal Effects on Andrographolide Biosynthesis

| Phytohormone | Observed Effect on Andrographolide Content | Research Context |

| Jasmonic Acid (JA) | 3-fold increase | Elicitor in cell suspension cultures. jabonline.inejmanager.com |

| Methyl Jasmonate (MeJA) | 5.25-fold increase | Elicitor in cell suspension cultures. nih.gov |

| Salicylic Acid (SA) | 0.18-fold increase | Elicitor in cell suspension cultures. jabonline.in |

| JA + SA Combination | 3.8-fold increase | Elicitor combination in cell suspension cultures. jabonline.inejmanager.com |

| Abscisic Acid (ABA) | Positive regulatory role | Implicated in the biosynthesis pathway. nih.gov |

| Ethylene | Implicated as a positive regulator | Endogenous levels increased by nitrogen sources that also promote biosynthesis. mdpi.comnih.gov |

Chemical Synthesis and Derivatization Strategies for Dehydroandrographolide

Semi-Synthetic Routes from Andrographolide (B1667393) Precursors

Semi-synthesis, a process that utilizes naturally occurring compounds as starting materials for chemical modifications, is the predominant method for producing dehydroandrographolide (B1139154). wikipedia.org This approach is often more efficient and cost-effective than total synthesis, particularly for complex molecules. wikipedia.org Andrographolide, the major diterpenoid lactone isolated from the plant Andrographis paniculata, serves as the primary precursor for the semi-synthesis of dehydroandrographolide. google.comresearchgate.net

A key strategy for the conversion of andrographolide to dehydroandrographolide involves direct dehydration. This process eliminates a water molecule from the andrographolide structure, leading to the formation of a double bond characteristic of dehydroandrographolide.

One patented method describes a one-step synthesis where andrographolide is reacted in pyridine (B92270) with succinic anhydride (B1165640) or acetic anhydride. google.com This reaction targets the β-unsaturated secondary alcohol group of andrographolide, facilitating direct dehydration. google.com The process is noted for its mild reaction conditions and high product yield, making it suitable for industrial-scale production. google.com For instance, reacting andrographolide with an equimolar amount of succinic anhydride in pyridine at 100-105°C for 1 to 1.5 hours can yield crude dehydroandrographolide, which is then purified by recrystallization. google.com

Another approach involves the use of acidic alumina (B75360) in pyridine to facilitate the dehydration of andrographolide, resulting in the formation of 14-deoxy-11,12-didehydroandrographolide (B31429). researchgate.net The degradation of andrographolide under basic conditions can also lead to the formation of 14-deoxy-11,12-didehydroandrographolide through the dehydration of the allyl alcohol moiety. researchgate.net

Table 1: Direct Dehydration of Andrographolide

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Andrographolide | Succinic Anhydride | Pyridine | 100°C, 1.5 hours | Dehydroandrographolide | ~85.7% (crude) | google.com |

| Andrographolide | Acetic Anhydride | Pyridine | 105°C, 1 hour | Dehydroandrographolide | Not specified | google.com |

To overcome the poor water solubility and limited bioavailability of andrographolide and its derivatives, esterification and subsequent salt formation are common strategies. nih.govtaylorandfrancis.com A prominent example is the synthesis of Potassium Sodium Dehydroandrographolide Succinate (B1194679). nih.govchemball.com This multi-step process typically begins with the esterification of andrographolide with succinic anhydride, followed by dehydration and salt formation. nih.govpatsnap.com

The esterification reaction involves mixing andrographolide with succinic anhydride, often in a solvent like pyridine, and heating the mixture. Following the formation of the dehydroandrographolide succinate half-ester, a salt-forming reaction is carried out by dissolving the ester in a mixed solvent system and adding sodium and potassium carbonates to yield the final water-soluble salt. This derivative, also known as Dehydroandrographolide Succinate (DAS), exhibits significantly higher absorption efficiency compared to its parent compound. nih.gov

Another method describes preparing the potassium sodium salt by starting with potassium dehydroandrographolide succinate. google.com This is suspended in absolute ethanol (B145695), and an aqueous solution of sodium bicarbonate is slowly added to form the mixed salt. google.com

Table 2: Synthesis of Potassium Sodium Dehydroandrographolide Succinate

| Step | Reactants | Solvent | Key Conditions | Product | Reference |

|---|---|---|---|---|---|

| Esterification | Andrographolide, Succinic Anhydride | Pyridine | 80°C, Nitrogen atmosphere, 10 hours | Dehydroandrographolide Succinate Half Ester |

Design and Synthesis of Dehydroandrographolide Derivatives

The chemical scaffold of dehydroandrographolide provides a versatile platform for the design and synthesis of new derivatives. These modifications aim to modulate the biological activity and physicochemical properties of the parent compound.

Acetylation is a frequently employed strategy to modify the hydroxyl groups of dehydroandrographolide, which can lead to derivatives with altered biological activity. Research has shown that acetylation of 14-deoxy-11,12-didehydroandrographolide can result in compounds with enhanced inhibitory effects. nih.govacs.org

For example, the acetylation of 14-deoxy-11,12-didehydroandrographolide can yield products such as 19-O-acetyl-14-deoxy-11,12-didehydroandrographolide, 3,19-O-acetyl-14-deoxy-11,12-didehydroandrographolide, and 3-O-acetyl-14-deoxy-11,12-didehydroandrographolide. nih.govfrontiersin.org The synthesis of 3,19-O-acetyl-14-deoxy-11,12-didehydroandrographolide has been shown to possess strong antiviral activity. frontiersin.org

Table 3: Acetylated Derivatives of Dehydroandrographolide

| Precursor | Acetylating Agent | Product(s) | Reference |

|---|---|---|---|

| 14-deoxy-11,12-didehydroandrographolide | Acetic Anhydride | 19-O-acetyl-14-deoxy-11,12-didehydroandrographolide | nih.gov |

Hydrogenation is another chemical modification used to create derivatives of dehydroandrographolide. This reaction typically involves the addition of hydrogen across the double bonds in the molecule, leading to a more saturated structure. Like acetylation, hydrogenation of 14-deoxy-11,12-didehydroandrographolide has been explored to generate compounds with potentially improved biological profiles. nih.govacs.org

A specific example is the hydrogenation of 14-deoxy-11,12-didehydroandrographolide in the presence of a palladium-on-carbon catalyst under a hydrogen atmosphere, which yields hexahydro-14-dehydroxyandrographolide. frontiersin.org Another method involves the selective reduction of the conjugated double bond using sodium borohydride (B1222165) in the presence of nickel. researchgate.net

Table 4: Hydrogenated Derivatives of Dehydroandrographolide

| Precursor | Reagents | Product | Reference |

|---|---|---|---|

| 14-deoxy-11,12-didehydroandrographolide | H₂, Pd/C | Hexahydro-14-dehydroxyandrographolide | frontiersin.org |

Chemical Modification Strategies

Epoxidation

Epoxidation is a key chemical modification strategy for altering the structure of dehydroandrographolide and its analogues. The introduction of an epoxide ring can significantly influence the molecule's reactivity and biological properties.

One common site for epoxidation on derivatives of dehydroandrographolide is the endocyclic double bond at C-8. For instance, in studies involving 14-deoxy-11,12-didehydroandrographolide, the alkene at C-8 has been targeted for epoxidation reactions. buu.ac.th Another significant modification is the C8-C17 exo-epoxidation, which has been shown to substantially increase the cytotoxicity of certain andrographolide analogues. mdpi.com The conformation of the γ-lactone ring in the resulting epoxidated derivatives, such as 3,14,19-triacetyl-8,17-epoxyandrographolide, is observed to be a flattened envelope. researchgate.net

During some chemical processes, such as sulfonation reactions, epoxide structures can form spontaneously. For example, under certain reaction conditions, the C14-OH group of andrographolide can dehydrate, leading to the formation of conjugated double bonds and subsequent C8-O-C12 epoxide structures. nih.gov The reaction of epoxides is characterized by ring-opening, which can be catalyzed by acids under mild conditions due to the inherent ring strain. openstax.org This reaction typically proceeds via an S\textsubscriptN2-like backside attack by a nucleophile, yielding a trans-1,2-diol. openstax.org

Table 1: Examples of Epoxidation on Andrographolide Derivatives

| Precursor Compound | Reaction Type | Position of Epoxidation | Resulting Product | Reference |

|---|---|---|---|---|

| 14-deoxy-11,12-didehydroandrographolide | Epoxidation | C-8 alkene | C-8 Epoxide Derivative | buu.ac.th |

| Andrographolide Analogue | Exo-epoxidation | C8-C17 | C8-C17 Exo-epoxide | mdpi.com |

| Andrographolide | Sulfonation (side reaction) | C8-O-C12 | C8-O-C12 Epoxide Structure | nih.gov |

Hindered Ether Formations at Specific Positions (e.g., C19)

The formation of hindered ethers, particularly at the C19 position of dehydroandrographolide derivatives, presents a synthetic challenge but is a valuable strategy for creating novel compounds. Hindered ethers are prized in medicinal chemistry as the bulky groups can protect the molecule from rapid metabolic degradation by enzymes. acs.orgnih.gov

The traditional method for ether synthesis, the Williamson synthesis, is often inefficient for creating hindered ethers. acs.orgscripps.edu This S\textsubscriptN2 reaction is impeded by the steric hindrance from bulky groups on the nucleophile, leading to slow reaction times and low yields. acs.org

To overcome these limitations, modern electrochemical methods have been explored. The Hofer-Moest reaction, an electrocatalytic method first described in 1902, utilizes an electric potential to drive the decarboxylation of a carboxylic acid. acs.orgscripps.edu This process generates a high-energy carbocation that can be intercepted by an alcohol nucleophile to form the desired ether. acs.org Researchers have refined this method to improve its efficiency and applicability, making it a viable route for synthesizing hindered ethers that were previously difficult to access. acs.orgnih.gov The discovery and synthesis of dehydroandrographolide derivatives featuring a C19 hindered ether highlight the application of such advanced synthetic strategies. kiz.ac.cn

Table 2: Comparison of Synthesis Methods for Hindered Ethers

| Synthesis Method | Mechanism | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Williamson Ether Synthesis | S\textsubscriptN2 substitution | Well-established for primary alkyl ethers | Inefficient for hindered ethers (low yield, slow reaction) | acs.orgscripps.edu |

| Hofer-Moest Reaction (Electrochemical) | Decarboxylation to form a carbocation, followed by nucleophilic attack | Faster, higher yields for hindered ethers; avoids harsh acidic conditions | Requires specific electrochemical setup | acs.orgscripps.edu |

Classification of Dehydroandrographolide Derivative Skeletons

The structural diversity of dehydroandrographolide derivatives can be organized by classifying them based on their core skeletons. These classifications arise from significant modifications to the parent andrographolide structure, leading to distinct families of compounds with unique chemical and biological profiles. researchgate.net

14-Deoxyandrographolide (B149799) Derivatives

A major class of derivatives is built upon the 14-deoxyandrographolide skeleton. Specifically, 14-deoxy-11,12-didehydroandrographolide is a key intermediate, often synthesized from andrographolide through dehydration using agents like acidic alumina. researchgate.net This process removes the hydroxyl group at C-14 and introduces a double bond between C-11 and C-12. researchgate.net

This versatile skeleton allows for a wide range of further modifications:

C12 Substitution : Various groups have been introduced at the C12 position. For example, derivatives with a (2-methylthio)phenylamino group have been synthesized. mdpi.com

C3 and C19 Esterification : The hydroxyl groups at the C3 and C19 positions are frequently targeted for esterification to produce diesters. mdpi.com

C15 Alkylidene Derivatives : Aldol condensation reactions at the C-15 position of 14-deoxy-11,12-didehydroandrographolide can yield various 15-alkylidene derivatives. buu.ac.th

These modifications have been explored to develop compounds with a range of biological activities. chemfaces.comresearchgate.net

Table 3: Selected 14-Deoxyandrographolide Derivatives

| Derivative Name | Modification Type | Position(s) of Modification | Precursor | Reference |

|---|---|---|---|---|

| 3,19-di-O-acetyl-C12-((2-methylthio)phenylamino)-14-deoxyandrographolide | C12-substitution, Acetylation | C12, C3, C19 | 14-deoxyandrographolide | mdpi.com |

| 15-p-chlorobenzylidene-14-deoxy-11,12-didehydro-3,19-dinicotinateandrographolide | Alkylidene formation, Esterification | C15, C3, C19 | 14-deoxy-11,12-didehydroandrographolide | researchgate.net |

| 12-dithiocarbamoyl-14-deoxyandrographolide analogues | Dithiocarbamoylation | C12 | 14-deoxyandrographolide | mdpi.com |

Isoandrographolide (B12420448) Derivatives

Isoandrographolide represents another fundamental skeleton for derivatization. These compounds are characterized by the presence of a tetrahydrofuran (B95107) ring, and research indicates that this structural feature plays an important role in the anti-inflammatory activity of these derivatives. researchgate.net The synthesis of isoandrographolide derivatives has been shown to yield compounds with potent biological effects, sometimes exceeding that of the parent andrographolide. researchgate.netnih.gov

Notable examples include sulfonated derivatives, which are synthesized to improve water solubility. nih.gov Compounds such as sodium 8-epi-isoandrographolide-19-yl sulfate (B86663) and sodium 8, 12-epi-isoandrographolide-19-yl sulfate have been identified and studied for their potential therapeutic applications. nih.gov

Table 4: Examples of Isoandrographolide Derivatives

| Derivative Name | Modification Type | Key Structural Feature | Reference |

|---|---|---|---|

| Isoandrographolide | Isomerization | Tetrahydrofuran ring | researchgate.net |

| Sodium 8-epi-isoandrographolide-19-yl sulfate | Sulfonation | Sulfate group at C19 | nih.gov |

| Sodium 8, 12-epi-isoandrographolide-19-yl sulfate | Sulfonation | Sulfate group at C19 | nih.gov |

12-Ring Replaced Andrographolide Derivatives

This class of derivatives involves significant modification or replacement of the lactone ring at the C12 position of the andrographolide framework. researchgate.net Introducing various substituents at C12 has been a successful strategy for enhancing cytotoxic activity against cancer cells. nih.gov

Synthetic approaches have led to the creation of novel thioether andrographolide derivatives by incorporating aromatic or heteroaromatic substituents at the C-12 position. nih.gov These modifications have been shown to increase cytotoxicity against various cancer cell lines. nih.gov Other research has focused on introducing dithiocarbamates mdpi.com or various amine groups mdpi.com at C12, leading to compounds with a broad range of activity. The absolute configuration at the newly formed chiral center at C-12 (S or R) can also influence the biological activity of the resulting diastereoisomers. nih.gov

Table 5: Examples of C12-Modified Andrographolide Derivatives

| Derivative Type | Substituent at C12 | Resulting Compound Class | Reference |

|---|---|---|---|

| C12-thioether derivative | Pyrimidine thioether | Heteroaromatic thioether andrographolide | nih.gov |

| C12-dithiocarbamate derivative | Dithiocarbamate group | 12-dithiocarbamoyl-14-deoxyandrographolide | mdpi.com |

| C12-amino derivative | Aryl amino group | C12-substituted aryl amino 14-deoxy-andrographolide | mdpi.com |

Mechanistic Research on Dehydroandrographolide S Biological Activities in Vitro and in Vivo

Anti-Inflammatory Mechanisms of Dehydroandrographolide (B1139154)

The anti-inflammatory action of Dehydroandrographolide is not attributed to a single mode of action but rather to its ability to modulate multiple critical signaling cascades and inflammatory mediators.

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses, regulating the expression of numerous pro-inflammatory genes. frontiersin.org Dehydroandrographolide has been shown to be a potent inhibitor of this pathway. frontiersin.org In unstimulated cells, NF-κB proteins are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα. plos.org Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This degradation unmasks a nuclear localization signal on the NF-κB heterodimer (most commonly p50/p65), allowing it to translocate into the nucleus and initiate the transcription of target genes. nih.gov

Research demonstrates that Dehydroandrographolide intervenes in this process significantly. In LPS-stimulated RAW 264.7 macrophage cells, it was observed to inhibit the degradation and phosphorylation of IκBα. nih.gov This action effectively prevents the release of NF-κB. Consequently, Dehydroandrographolide suppresses the nuclear translocation of the NF-κB p65 subunit, a critical step for its function as a transcription factor. nih.govnih.gov By keeping the p65 subunit sequestered in the cytoplasm, Dehydroandrographolide effectively blocks the NF-κB-dependent expression of inflammatory genes. nih.govresearchgate.net

Table 1: Modulation of NF-κB Pathway Components by Dehydroandrographolide

| Pathway Component | Observed Effect | Model System | Reference |

|---|---|---|---|

| IκBα Degradation & Phosphorylation | Inhibited | LPS-stimulated RAW 264.7 macrophage cells | nih.gov |

| NF-κB p65 Nuclear Translocation | Suppressed/Inhibited | LPS-stimulated RAW 264.7 cells; TNF-α-stimulated cells | nih.govnih.gov |

| p65 Phosphorylation | Attenuated | AD-293 cells | nih.gov |

The Mitogen-Activated Protein Kinase (MAPK) pathways are another set of crucial signaling cascades that convert extracellular stimuli into a wide range of cellular responses, including inflammation. free.frmdpi.com This family includes p38 MAPKs and c-Jun N-terminal kinases (JNKs), both of which are activated by cellular stress and play key roles in the inflammatory process. free.frnih.gov

The role of Dehydroandrographolide in regulating the p38 MAPK pathway is complex. Some studies indicate that related compounds can suppress the phosphorylation of p38 in LPS-stimulated macrophages, suggesting an inhibitory role in inflammation. mdpi.comnih.gov Activation of p38 MAPK signaling is known to induce the expression of pro-inflammatory mediators. mdpi.com However, other research has shown that Dehydroandrographolide can induce the expression of human beta-defensin-2 (hBD-2), an antimicrobial peptide, through the MAPK-p38 pathway in human lung epithelial cells, suggesting a context-dependent activation. researchgate.net This indicates that Dehydroandrographolide's interaction with the p38 pathway may be cell-type specific and dependent on the particular biological outcome being measured.

JNKs are activated by environmental stresses and are pivotal in controlling cellular proliferation, differentiation, and survival. free.fr The activation of JNK and p38 MAPK signaling pathways can promote the production of inflammatory cytokines. mdpi.comnih.gov Research on the parent compound, andrographolide (B1667393), has shown that it can suppress LPS-induced phosphorylation of JNK in mouse RAW264.7 cells. mdpi.comnih.gov This inhibition of JNK activation is a key mechanism for reducing the inflammatory response. nih.gov While direct evidence specifically detailing Dehydroandrographolide's effect on JNK1/2 activation is still emerging, the structural and functional similarities to andrographolide suggest a comparable inhibitory mechanism on this stress-activated kinase pathway.

A primary outcome of the inhibition of the NF-κB and MAPK pathways is the reduced production of key pro-inflammatory molecules. Dehydroandrographolide has been shown to potently suppress a range of these mediators. In vivo studies on LPS-induced mastitis demonstrated that Dehydroandrographolide significantly inhibits the expression of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). researchgate.net These molecules are critical drivers of the inflammatory cascade; TNF-α, IL-1β, and IL-6 are pivotal cytokines that amplify immune responses, while COX-2 and iNOS are enzymes responsible for producing inflammatory mediators like prostaglandins (B1171923) and nitric oxide, respectively. nih.govsemanticscholar.org The ability of Dehydroandrographolide to down-regulate these molecules has been confirmed in multiple models, including LPS-stimulated RAW 264.7 macrophage cells, where it attenuated the release of IL-6 and TNF-α. nih.govnih.gov

Table 2: Effect of Dehydroandrographolide on Pro-Inflammatory Cytokines and Mediators

| Mediator | Observed Effect | Model System | Reference |

|---|---|---|---|

| TNF-α | Inhibited expression and release | LPS-induced mastitis model; LPS-stimulated RAW 264.7 cells | nih.govresearchgate.net |

| IL-1β | Inhibited protein expression | LPS-induced mastitis model | researchgate.net |

| IL-6 | Inhibited expression and release | LPS-induced mastitis model; LPS-stimulated RAW 264.7 cells | nih.govresearchgate.net |

| COX-2 | Inhibited protein levels | LPS-induced mastitis model | researchgate.net |

| iNOS | Inhibited protein levels | LPS-induced mastitis model | researchgate.net |

Beyond direct inhibition of pro-inflammatory pathways, Dehydroandrographolide also actively engages a key anti-inflammatory mechanism: the cholinergic anti-inflammatory pathway. nih.gov This neural circuit regulates the innate immune response, providing a braking effect to prevent excessive inflammation. wikipedia.org A critical component of this pathway is the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7nAchR), which is expressed on immune cells like macrophages. nih.govwikipedia.org

Studies have revealed that Dehydroandrographolide can bind to and increase the expression level of α7nAchR. nih.gov By activating this receptor, it triggers an intracellular signaling cascade that ultimately inhibits the production of pro-inflammatory cytokines. nih.gov The importance of this mechanism was highlighted in experiments where the anti-inflammatory effects of Dehydroandrographolide were significantly diminished when α7nAchR was blocked by a specific inhibitor (methyllycaconitine) or silenced with siRNA. nih.gov This indicates that the α7nAchR is a direct and crucial target for the anti-inflammatory actions of Dehydroandrographolide, providing a distinct and potent mechanism for resolving inflammation. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway Regulation

Antiviral Mechanisms of Dehydroandrographolide

Dehydroandrographolide has demonstrated notable antiviral properties through various mechanisms, particularly against Hepatitis B Virus (HBV) and Zika Virus (ZIKV). The following sections detail the specific antiviral actions that have been identified in research studies.

Dehydroandrographolide has been shown to possess direct inhibitory activity against the replication of Hepatitis B Virus DNA. In studies utilizing HepG2.2.15 cells, a cell line that stably expresses HBV, Dehydroandrographolide exhibited a measurable effect on viral replication. nih.govwjgnet.comnih.govgallmet.hu The compound was identified as having an IC₅₀ value of 22.58 µM for the inhibition of HBV DNA replication. nih.govwjgnet.comnih.govgallmet.hu This demonstrates its capacity to interfere with a crucial step in the HBV lifecycle.

Table 1: In Vitro Inhibitory Activity of Dehydroandrographolide on HBV DNA Replication

| Compound | Target | Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |

| Dehydroandrographolide | HBV DNA Replication | HepG2.2.15 | 22.58 | 8.7 |

Beyond inhibiting DNA replication, research has explored the effect of Dehydroandrographolide derivatives on the secretion of key viral antigens, Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg). In a study where 48 derivatives of Dehydroandrographolide and Andrographolide were synthesized and evaluated, a number of these compounds showed activity against the secretion of these antigens. nih.govgallmet.hu Specifically, 14 derivatives were found to be active against HBsAg secretion and 19 derivatives demonstrated activity against HBeAg secretion. nih.govgallmet.hu

One notable derivative, designated as compound 4e, was capable of inhibiting the secretion of both HBsAg and HBeAg, in addition to its effect on HBV DNA replication. nih.govgallmet.hu This multi-faceted activity highlights the potential of the Dehydroandrographolide scaffold in developing agents that can disrupt multiple aspects of the HBV life cycle.

Table 2: Anti-HBV Activity of a Dehydroandrographolide Derivative (Compound 4e)

| Compound Derivative | Target | Selectivity Index (SI) |

| 4e | HBsAg Secretion | 20.3 |

| 4e | HBeAg Secretion | 125.0 |

| 4e | HBV DNA Replication | 104.9 |

Research into the direct interaction between Dehydroandrographolide derivatives and viral particles has provided insights into another potential antiviral mechanism. A study on Porcine reproductive and respiratory syndrome virus (PRRSV) investigated the effects of potassium dehydrographolide succinate (B1194679) (PDS), a derivative of Dehydroandrographolide. nih.gov The findings revealed that PDS is capable of directly interacting with PRRSV particles. nih.gov This interaction led to the aggregation of the virus particles, which lost their distinct morphological characteristics, suggesting that the treatment resulted in viral inactivation. nih.gov In contrast, the parent compound, Andrographolide, did not demonstrate this direct interaction with the PRRSV virion. nih.gov

Derivatives of Dehydroandrographolide have been identified as potent inhibitors of a key viral enzyme essential for the replication of the Zika virus (ZIKV). nih.gov The ZIKV non-structural protein 5 (NS5) contains a methyltransferase (MTase) domain that is crucial for the stability and translation of the viral genome. nih.gov

Experimental and molecular docking studies have discovered that certain Dehydroandrographolide derivatives, specifically compounds 3a, 5a, 5b, and 5c, possess inhibitory activity against the ZIKV NS5 MTase enzyme. nih.gov Time-of-addition assays suggest that these compounds act on the post-entry stage of the ZIKV life cycle. nih.gov Further research has indicated that the chemical backbone of Dehydroandrographolide is more effective against ZIKV infection than that of Andrographolide, underscoring its potential as a structural foundation for developing novel antiviral agents. nih.gov

Table 3: Dehydroandrographolide Derivatives with Inhibitory Activity Against ZIKV NS5 MTase

| Compound Derivative | Target Enzyme | Virus |

| 3a | NS5 Methyltransferase (MTase) | Zika Virus (ZIKV) |

| 5a | NS5 Methyltransferase (MTase) | Zika Virus (ZIKV) |

| 5b | NS5 Methyltransferase (MTase) | Zika Virus (ZIKV) |

| 5c | NS5 Methyltransferase (MTase) | Zika Virus (ZIKV) |

Anticancer Mechanisms of Dehydroandrographolide

The anticancer activity of Dehydroandrographolide is attributed to its ability to modulate several key cellular processes involved in tumor progression and survival. These mechanisms include the induction of programmed cell death pathways in cancer cells and the suppression of their ability to invade surrounding tissues and metastasize to distant organs.

Autophagy is a cellular self-degradation process that can have a dual role in cancer, either promoting survival or inducing cell death. The modulation of autophagy is a key area of investigation for anticancer therapies. While direct experimental studies on Dehydroandrographolide's effect on autophagy are limited, research on its analogues provides significant insights.

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.

An analogue of andrographolide, AG-4, has been shown to induce both apoptosis and autophagy in human leukemic U937 cells by inhibiting the PI3K/Akt/mTOR pathway. nih.govnih.gov In this research, the induction of autophagy by AG-4 was evidenced by the accumulation of LC3-II and increased expression of Atg proteins, which are key markers of autophagosome formation. nih.govnih.gov The study demonstrated that inhibition of either mTOR or Akt enhanced the apoptotic and autophagic effects of AG-4, highlighting the crucial role of this pathway in its mechanism of action. nih.govnih.gov

Table 1: Effect of Andrographolide Analogue (AG-4) on Autophagy and Related Pathways in U937 Cells

| Finding | Observation | Implication | Reference |

|---|---|---|---|

| Autophagy Induction | Accumulation of LC3-II and increased expression of Atg proteins. | AG-4 promotes the formation of autophagosomes, a key step in autophagy. | nih.govnih.gov |

| Pathway Inhibition | AG-4 inhibited the PI3K/Akt/mTOR signaling pathway. | The pro-autophagic effect of AG-4 is mediated through the suppression of this key survival pathway. | nih.govnih.gov |

This table is based on data from studies on an andrographolide analogue, AG-4, and not Dehydroandrographolide directly.

The p53 tumor suppressor protein is a critical regulator of the cell cycle, DNA repair, and apoptosis. Its inactivation is a frequent event in human cancers. Research on Andrographolide, the parent compound of Dehydroandrographolide, has shed light on the modulation of p53 as a potential anticancer mechanism.

In studies on gastric cancer cells, Andrographolide was found to activate the expression of the p53 protein and its corresponding gene. nih.gov This activation was accompanied by a downregulation of Mdm-2, a negative regulator of p53. nih.gov The reactivation of p53 by Andrographolide was shown to be a key factor in its ability to induce apoptosis in these cancer cells. nih.gov Further research has indicated that Andrographolide can suppress the expression of mutant p53, leading to the induction of pro-apoptotic proteins and the inhibition of cancer cell growth. nih.gov

The ability of cancer cells to invade local tissues and metastasize to distant sites is a major cause of cancer-related mortality. Dehydroandrographolide has been investigated for its potential to inhibit these processes through the regulation of specific genes and proteins.

Matrix metalloproteinases (MMPs) are a family of enzymes that degrade components of the extracellular matrix, facilitating cancer cell invasion and metastasis. A study utilizing network pharmacology and bioinformatics has predicted that Dehydroandrographolide may inhibit metastasis in gastric cancer by regulating the expression of several genes, including MMP9 and MMP12. nih.gov

Experimental research has provided further evidence for the role of Dehydroandrographolide in regulating MMPs. In a study on human oral cancer cells (SCC9), Dehydroandrographolide was found to inhibit cell migration and invasion by reducing the activity and protein expression of MMP-2. nih.gov This inhibitory effect on MMP-2 was also observed in an in vivo oral carcinoma xenograft mouse model. nih.gov

The aforementioned network pharmacology study also identified other potential target genes for Dehydroandrographolide in the context of gastric cancer metastasis. nih.gov These genes are involved in various cellular processes that can contribute to cancer progression. The study suggested that Dehydroandrographolide may exert its anti-metastatic effects by regulating the expression or gene polymorphism of these hub genes. nih.gov

Table 2: Predicted Hub Target Genes of Dehydroandrographolide in Gastric Cancer Metastasis

| Gene Symbol | Predicted Effect of Dehydroandrographolide | Potential Role in Cancer | Reference |

|---|---|---|---|

| Upregulated by Cancer | |||

| MMP9 | Downregulation of expression | Extracellular matrix degradation, invasion, and metastasis. | nih.gov |

| MMP12 | Downregulation of expression | Involved in tissue remodeling and can contribute to cancer progression. | nih.gov |

| CTSB | Regulation of expression or polymorphism | A protease that can degrade the extracellular matrix. | nih.gov |

| Downregulated by Cancer | |||

| ESRRG | Regulation of expression | A nuclear receptor that may have tumor-suppressive functions. | nih.gov |

| GSTA1 | Regulation of expression or polymorphism | Involved in detoxification; altered expression can affect cellular response to carcinogens. | nih.gov |

| ADH1C | Regulation of expression or polymorphism | An enzyme involved in alcohol metabolism; polymorphisms are linked to cancer risk. | nih.gov |

| CA2 | Regulation of expression | A carbonic anhydrase, altered expression has been observed in some cancers. | nih.gov |

This table is based on predictive data from a network pharmacology and bioinformatics study.

Further experimental studies have shown that Dehydroandrographolide can inhibit the growth and metastasis of osteosarcoma cells by targeting SATB2-mediated epithelial-to-mesenchymal transition (EMT), a key process in cancer cell invasion and metastasis. nih.gov

Inhibition of Cell Invasion and Metastasis

Antioxidative Mechanisms of Dehydroandrographolide

Dehydroandrographolide's capacity to counteract oxidative stress is multifaceted, involving the direct inhibition of pro-oxidant enzymes and the activation of cellular antioxidant defense systems.

Dehydroandrographolide has been identified as an inhibitor of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO). oncotarget.comnih.gov While NO has important physiological roles, its overproduction by iNOS during inflammatory conditions contributes to oxidative stress. Research indicates that dehydroandrographolide and its derivatives can reduce oxidative stress by inactivating iNOS. medchemexpress.com Studies have reported that dehydroandrographolide inhibits lipopolysaccharide (LPS)-induced oxidative stress through this inactivation mechanism. oncotarget.com This action helps to mitigate the downstream effects of excessive NO, which can react with superoxide (B77818) radicals to form the highly damaging peroxynitrite molecule.

The body's primary defense against reactive oxygen species (ROS) includes a suite of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. SOD catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide, which is then neutralized by enzymes like catalase. nih.govelsevierpure.comnih.gov

| Treatment Group | Glutathione (B108866) Peroxidase Activity (U/mg protein) | Glutathione Reductase Activity (nmol/min/mg protein) |

| Control | 12.5 ± 1.5 | 15.2 ± 1.8 |

| High-Fat/High-Cholesterol (HFHC) | 15.1 ± 1.7 | 18.5 ± 2.1 |

| HFHC + 0.1% deAND | 17.8 ± 2.0# | 21.6 ± 2.5# |

Data adapted from studies on 14-Deoxy-11,12-didehydroandrographolide (B31429) (deAND), a close structural analogue of Dehydroandrographolide. mdpi.comsemanticscholar.org *p<0.05 compared to Control; #p<0.05 compared to HFHC.

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) is a master transcriptional regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, including Heme Oxygenase-1 (HO-1).

In vivo research has demonstrated that 14-Deoxy-11,12-didehydroandrographolide (deAND) significantly activates this pathway. mdpi.comsemanticscholar.org In mice subjected to a high-fat, high-cholesterol diet, treatment with deAND led to a notable increase in both the mRNA expression of Nrf2 and the protein expression of its downstream target, HO-1. mdpi.comsemanticscholar.org This activation of the Nrf2/HO-1 axis is a critical mechanism by which dehydroandrographolide analogues bolster cellular defenses against oxidative stress, as HO-1 is a potent antioxidant enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective properties.

The activation of the Nrf2 pathway directly influences the expression of phase II detoxification enzymes. Two key enzymes regulated by Nrf2 are Glutamate-Cysteine Ligase (GCL) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

GCL is the rate-limiting enzyme in the synthesis of glutathione (GSH), the most abundant intracellular antioxidant. nih.govwikipedia.org It is composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM). nih.gov Studies on the parent compound, andrographolide, have shown that it upregulates the mRNA and protein levels of both GCLC and GCLM, an effect attributed to its activation of the Nrf2 pathway. theopenscholar.comresearchgate.net Given that dehydroandrographolide analogues also activate Nrf2, it is mechanistically consistent that they would similarly enhance GCL expression, thereby increasing the cell's capacity for GSH synthesis.

Antithrombotic Mechanisms of Dehydroandrographolide

In addition to its antioxidant properties, dehydroandrographolide exhibits mechanisms that interfere with the process of thrombus formation.

Research on Dehydroandrographolide succinate (DAS), a derivative of dehydroandrographolide, has revealed a significant antithrombotic effect by inhibiting platelet aggregation. Platelet aggregation is a critical step in the formation of a thrombus. One of the key mediators that promotes this process is Thromboxane (B8750289) A2 (TXA2), a potent platelet activator.

In both in vitro and in vivo studies, DAS has been shown to significantly inhibit the rate of platelet aggregation. The primary mechanism identified is the reduction of Thromboxane B2 (TXB2) levels, which is the stable, inactive metabolite of TXA2. By inhibiting the synthesis of TXA2, DAS effectively dampens a crucial signaling pathway that leads to platelet activation and aggregation.

| Parameter | Control Group | High-Dose DAS Group |

| Platelet Aggregation Rate | High | Significantly Inhibited |

| Thromboxane B2 (TXB2) Level (pg/mL) | 1531.95 ± 649.90 | 511.08 ± 411.82* |

Data from an in vivo study on Dehydroandrographolide succinate (DAS). semanticscholar.org *p<0.05 compared to Control.

Thromboxane B2 (TXB2) Production Modulation

Dehydroandrographolide succinate (DAS), a derivative of dehydroandrographolide, has demonstrated a significant capacity to modulate the production of Thromboxane B2 (TXB2), a stable metabolite of the potent platelet aggregator Thromboxane A2 (TXA2). In vivo studies have shown that DAS administration can markedly decrease the levels of TXB2. nih.govsemanticscholar.org

In a study involving Sprague-Dawley rats, various doses of DAS were administered, and the serum levels of TXB2 were measured. The results indicated a substantial reduction in TXB2 concentration across different dosage groups compared to the control group. nih.govsemanticscholar.org This inhibitory effect on TXB2 production is a key mechanism behind the antiplatelet aggregation properties of dehydroandrographolide. nih.gov

Effect of Dehydroandrographolide Succinate (DAS) on Serum TXB2 Levels

| Treatment Group | TXB2 Concentration (pg/mL) |

|---|---|

| Control | 1531.95 ± 649.90 |

| Low-Dose DAS | 589.27 ± 515.28 |

| Medium-Dose DAS | 511.08 ± 411.82 |

| High-Dose DAS | 714.57 ± 636.06 |

Antithrombin III (AT-III) Activation

Antithrombin III (AT-III) is a crucial endogenous anticoagulant that plays a vital role in regulating the coagulation cascade. Research has revealed that dehydroandrographolide succinate can significantly enhance the activity of AT-III. nih.govsemanticscholar.org This activation of AT-III represents another important facet of the compound's antithrombotic effects.

In vivo experiments have quantified this effect, showing a dose-dependent increase in AT-III activity following the administration of DAS. Compared to a control group, rats treated with low, medium, and high doses of DAS exhibited a notable increase in AT-III activity. nih.govsemanticscholar.org

Effect of Dehydroandrographolide Succinate (DAS) on Antithrombin III (AT-III) Activity

| Treatment Group | AT-III Activity (%) |

|---|---|

| Control | 103.22 ± 16.22 |

| Low-Dose DAS | 134.71 ± 8.70 |

| Medium-Dose DAS | 134.77 ± 9.96 |

| High-Dose DAS | 146.46 ± 8.96 |

Impact on Coagulation Factors

In addition to its effects on platelet aggregation and AT-III, dehydroandrographolide succinate has been found to modulate the activity of various coagulation factors. nih.gov Studies have shown that DAS can significantly enhance the activity of several key factors involved in the coagulation cascade.

Specifically, research has demonstrated increased activity of Factor V (FV), Factor VII (FVII), Factor VIII (FVIII), Factor X (FX), and Factor XI (FXI) following treatment with DAS. nih.govresearchgate.net This suggests a complex interaction with the coagulation system, where despite its antiplatelet and AT-III activating effects, it may also have a procoagulant influence by boosting the activity of these factors. nih.gov The table below summarizes the observed changes in the activity of these coagulation factors with a medium dose of DAS.

Impact of Medium-Dose Dehydroandrographolide Succinate (DAS) on Coagulation Factor Activity

| Coagulation Factor | Control Activity (%) | Medium-Dose DAS Activity (%) |

|---|---|---|

| FV | 304.12 ± 79.65 | 443.44 ± 75.04 |

| FVII | 324.19 ± 48.03 | 632.12 ± 84.58 |

| FVIII | 524.79 ± 115.47 | 679.92 ± 143.34 |

| FX | 34.90 ± 7.40 | 89.88 ± 19.70 |

| FXI | 38.12 ± 10.33 | 65.08 ± 15.39 |

Furthermore, DAS treatment has been associated with an increase in Fibrinogen (Fg) content. nih.gov

Hepatoprotective Mechanisms of Dehydroandrographolide

Dehydroandrographolide has demonstrated significant potential in protecting the liver from various forms of injury. Its hepatoprotective effects are attributed to a range of mechanisms, including the mitigation of liver damage biomarkers and the modulation of key metabolic signaling pathways.

Amelioration of Liver Damage Biomarkers

A key indicator of the hepatoprotective activity of dehydroandrographolide is its ability to reduce the levels of crucial liver damage biomarkers. Specifically, 14-Deoxy-11,12-didehydroandrographolide (deAND), a derivative, has been shown to lower the plasma activities of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in animal models of liver injury. nih.govsemanticscholar.orgnih.govresearchgate.net

In a study where mice were fed a high-fat and high-cholesterol diet to induce liver damage, supplementation with deAND led to a significant reduction in both ALT and AST levels, indicating an amelioration of liver cell damage. nih.govsemanticscholar.org

Effect of 14-Deoxy-11,12-didehydroandrographolide (deAND) on Liver Damage Biomarkers

| Biomarker | High-Fat/High-Cholesterol Diet Group | High-Fat/High-Cholesterol Diet + deAND Group |

|---|---|---|

| Plasma ALT Activity (U/L) | Significantly Elevated | Significantly Reduced |

| Plasma AST Activity (U/L) | Significantly Elevated | Significantly Reduced |

Phosphorylation of Acetyl-CoA Carboxylase (ACC) and 5' Adenosine (B11128) Monophosphate-Activated Protein Kinase (AMPK)

The hepatoprotective effects of dehydroandrographolide and its analogues are also linked to their ability to modulate cellular energy metabolism through the 5' adenosine monophosphate-activated protein kinase (AMPK) pathway. researchgate.net AMPK, a critical regulator of cellular energy homeostasis, can phosphorylate and inactivate acetyl-CoA carboxylase (ACC), an enzyme pivotal for fatty acid synthesis. researchgate.net

Research on 14-deoxyandrographolide (B149799), a closely related compound, has shown that it can alleviate ethanol-induced fatty liver by stimulating the activity of AMPK. researchgate.net The activation of AMPK subsequently leads to the phosphorylation of ACC, which in turn inhibits fatty acid synthesis and promotes fatty acid oxidation, thereby reducing lipid accumulation in the liver. researchgate.net This mechanism highlights a crucial pathway through which dehydroandrographolide derivatives can exert their hepatoprotective effects.

Immunomodulatory Mechanisms of Dehydroandrographolide

Dehydroandrographolide is recognized for its significant immunomodulatory properties, influencing both innate and adaptive immune responses. nih.govnih.govnih.gov Its mechanisms of action involve the regulation of immune cell function and the production of signaling molecules that orchestrate the immune response.

One of the key immunomodulatory mechanisms of dehydroandrographolide is its ability to enhance the innate immune system. Studies have shown that it can up-regulate the expression of human β-defensin-2 (hBD-2), an important antimicrobial peptide, in intestinal epithelial cells. nih.govnih.gov This up-regulation is mediated through the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. nih.govnih.gov

Furthermore, the broader family of andrographolides, including the parent compound, has been shown to interfere with T cell activation and the release of cytokines. researchgate.net Andrographolide can down-modulate both humoral and cellular adaptive immune responses and inhibit the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IFN-γ by suppressing the NF-κB signaling pathway. plos.orgemarefa.netmdpi.comfrontiersin.org This broad-spectrum anti-inflammatory and cytokine-inhibiting activity underscores the therapeutic potential of dehydroandrographolide in managing inflammatory and immune-mediated conditions. nih.govplos.org

Enhancement of Innate Immunity (e.g., Human β-Defensin-2 Expression)

Dehydroandrographolide has been shown to bolster the innate immune system, a crucial first line of defense against pathogens. A primary mechanism identified is its ability to increase the expression of antimicrobial peptides, specifically human β-defensin-2 (hBD-2).

In a study utilizing human intestinal epithelial (HCT-116) cells, Dehydroandrographolide was found to up-regulate the expression of hBD-2. nih.govnih.gov This effect was observed at both the messenger RNA (mRNA) and protein levels in a dose- and time-dependent manner, with concentrations ranging from 1 to 100 μM. nih.govnih.gov The induction of hBD-2 expression by Dehydroandrographolide was sustained for over 24 hours. nih.govnih.gov Mechanistic investigations revealed that this up-regulation is mediated through the p38 mitogen-activated protein kinase (MAPK) signaling pathway. nih.govnih.gov The use of specific inhibitors for p38 (SB203580 and SB202190) significantly weakened the Dehydroandrographolide-induced enhancement of hBD-2, while inhibitors for ERK and JNK pathways had no such effect. nih.govnih.gov This indicates a specific signaling cascade initiated by the compound. nih.govnih.gov

Similar effects have been noted in human lung epithelial cells, where Dehydroandrographolide also enhanced the expression of human β-defensin-1 (hBD-1), further supporting its role in augmenting mucosal innate immunity in the respiratory tract.

Table 1: In Vitro Effect of Dehydroandrographolide on hBD-2 Expression

| Cell Line | Concentration Range | Duration | Key Finding | Signaling Pathway |

|---|---|---|---|---|

| HCT-116 (Human intestinal epithelial) | 1-100 μM | >24 hours | Up-regulation of hBD-2 mRNA and protein | p38 MAPK |

Modulation of Neutrophils and T-lymphocytes

Dehydroandrographolide has demonstrated significant modulatory effects on key immune cells, particularly neutrophils. Research indicates that it can inhibit the activation of these cells, which play a central role in the inflammatory process.

In a study related to collagen-induced arthritis in rats, Dehydroandrographolide was found to suppress neutrophil activation. nih.govtandfonline.comtandfonline.com The mechanism of this inhibition involves direct binding to the Leukocyte mono-immunoglobulin-like receptor 3 (LMIR3), a negative regulator present on neutrophils. nih.govtandfonline.com This interaction leads to the increased phosphorylation of SHP-1 and SHP-2, crucial kinases in the LMIR3 signaling pathway. nih.gov In vitro, this mechanism resulted in a significant inhibition of cytokine release (such as TNF-α, COX-2, IL-1β, and IL-6) and chemotaxis in neutrophils that were activated by lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α). nih.govtandfonline.com

While the effects of Dehydroandrographolide on neutrophils are becoming clearer, its direct modulatory impact on T-lymphocytes is less defined in the scientific literature. Studies on related compounds from Andrographis paniculata have shown interference with T-cell activation and proliferation. However, research focusing specifically on Dehydroandrographolide's interaction with T-lymphocyte function remains an area for further investigation.

Table 2: Modulation of Neutrophil Function by Dehydroandrographolide

| Model | Key Effect | Molecular Target | Downstream Effect |

|---|---|---|---|

| LPS/TNF-α-activated neutrophils (in vitro) | Inhibition of activation | LMIR3 | Up-regulation of SHP-1 and SHP-2 phosphorylation |

| Collagen-induced arthritis rats (in vivo) | Attenuation of synovitis and bone damage | LMIR3 | Decreased cytokine release and chemotaxis |

Other Investigated Mechanisms

Beyond its immunomodulatory roles, research has identified other specific molecular targets for Dehydroandrographolide, highlighting its potential to influence various physiological processes through distinct mechanisms.

TMEM16A Inhibition

Dehydroandrographolide has been identified as a novel inhibitor of the Transmembrane member 16A (TMEM16A) calcium-activated chloride channel (CaCC). nih.govnih.govsapphirebioscience.comselleckchem.com These channels are involved in a range of physiological functions, including epithelial chloride secretion and smooth muscle contraction, and are implicated in the progression of certain cancers. nih.gov

Using patch clamp electrophysiology, studies have shown that Dehydroandrographolide effectively inhibits TMEM16A chloride currents. nih.govnih.gov This inhibitory action was observed in Fisher rat thyroid (FRT) cells stably transfected with human TMEM16A and in SW620 human colon cancer cells that overexpress the channel. nih.govnih.gov A notable finding is the selectivity of this inhibition; at a concentration of 50 μM, Dehydroandrographolide almost completely blocked TMEM16A currents without altering the currents of the cystic fibrosis transmembrane conductance regulator (CFTR), another important chloride channel. nih.gov

Further investigation into the consequences of this inhibition in cancer cells demonstrated that Dehydroandrographolide suppressed the proliferation, migration, and invasion of SW620 cells. nih.govnih.gov The anti-proliferative effect was found to be partially dependent on TMEM16A, as knocking down the channel in these cells reduced their sensitivity to the compound. nih.gov Interestingly, treatment with Dehydroandrographolide also led to a decrease in the protein levels of TMEM16A, without affecting its mRNA levels, suggesting a post-transcriptional regulatory effect. nih.govnih.gov

Table 3: Dehydroandrographolide as a TMEM16A Inhibitor

| System | Concentration | Effect | Specificity |

|---|---|---|---|

| FRT cells with human TMEM16A | 50 μM | Almost complete inhibition of TMEM16A chloride current | Did not alter CFTR currents |

| SW620 cells (overexpressing TMEM16A) | Not specified | Inhibition of TMEM16A chloride currents | - |

| SW620 cells | Dose- and time-dependent | Suppression of proliferation, migration, and invasion | Effect partially reversed by TMEM16A knockdown |

Pharmacological Activities of Dehydroandrographolide in Vitro and in Vivo

Anti-Inflammatory Activities

Dehydroandrographolide (B1139154) has demonstrated notable anti-inflammatory effects across a range of experimental models, including those for acute lung injury, mastitis, and colitis. nih.govmedchemexpress.eumedchemexpress.com These activities are attributed to its ability to modulate key inflammatory pathways and mediators.

Acute Lung Injury Models

In studies utilizing mouse models of acute lung injury (ALI) induced by lipopolysaccharide (LPS) or Poly(I:C), dehydroandrographolide has been shown to mitigate lung inflammation and injury. nih.govnih.gov Oral administration of dehydroandrographolide effectively suppressed the increase in the lung wet-to-dry weight ratio, a marker of pulmonary edema. nih.gov It also reduced the total cell count, total protein content, and the accumulation of immune cells in the bronchoalveolar lavage fluid. nih.gov

Furthermore, dehydroandrographolide treatment led to a significant decrease in the levels of pro-inflammatory cytokines and neutrophil elastase in the lungs of ALI mice. nih.gov Mechanistic studies suggest that dehydroandrographolide exerts its anti-inflammatory effects in ALI by inhibiting the NLRP3 inflammasome-mediated pyroptosis pathway. nih.gov It has also been observed to reduce oxidative stress by inactivating inducible nitric oxide synthase (iNOS). medchemexpress.eumedchemexpress.com

Table 1: Effects of Dehydroandrographolide in Acute Lung Injury Models

| Model | Key Findings | Reference |

|---|---|---|

| Liposaccharide (LPS)-induced ALI in mice | Reduced lung injury score and lung wet/dry rate. Suppressed NLRP3-mediated pyroptosis. | nih.gov |